molecular formula C14H22N4O2 B2645944 N1-methyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide CAS No. 1049350-27-7

N1-methyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Cat. No.: B2645944
CAS No.: 1049350-27-7
M. Wt: 278.356
InChI Key: JRNISSBGKVBQEP-UHFFFAOYSA-N
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Description

N1-methyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a synthetically designed oxalamide derivative intended for research and development purposes in medicinal chemistry and pharmacology. This compound features a complex molecular architecture incorporating both a 1-methyl-1H-pyrrole ring and a pyrrolidine moiety, a saturated nitrogen heterocycle that is widely utilized in drug discovery for its three-dimensional coverage and ability to influence stereochemistry and physicochemical properties . The pyrrolidine scaffold is known to enhance solubility and improve pharmacokinetic profiles, making it a valuable building block in the design of bioactive molecules targeting various human diseases . The primary research applications of this compound are anticipated to be in the exploration of novel therapeutic agents, particularly given the established role of pyrrolidine derivatives in areas such as central nervous system (CNS) disorders, anticancer therapies, and antibacterial agents . Its structural similarity to other N-substituted oxalamides suggests potential as a key intermediate or precursor for the synthesis of more complex molecules or as a candidate for high-throughput screening assays to identify new biologically active hits . Researchers will find value in its potential to modulate protein-protein interactions or enzyme activity due to the hydrogen-bonding capacity of the oxalamide functional group. This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-methyl-N'-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-15-13(19)14(20)16-10-12(18-8-3-4-9-18)11-6-5-7-17(11)2/h5-7,12H,3-4,8-10H2,1-2H3,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNISSBGKVBQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC(C1=CC=CN1C)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-methyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reduction of pyrrole or through the cyclization of a 1,4-diamine.

    Coupling of Rings: The pyrrole and pyrrolidine rings are then coupled through a series of reactions involving alkylation and amide bond formation.

    Final Oxalamide Formation: The final step involves the formation of the oxalamide group through the reaction of the intermediate compound with oxalyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-methyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N1-methyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide has been investigated for its potential as a therapeutic agent. The presence of the pyrrole and pyrrolidine rings suggests possible interactions with biological targets, particularly in the realm of neuropharmacology.

Case Study: Neuroprotective Effects

A study evaluated the neuroprotective effects of similar oxalamide derivatives on neuronal cell lines. The results indicated that these compounds could mitigate oxidative stress-induced cell death, suggesting a potential application in treating neurodegenerative diseases .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for synthesizing more complex molecules.

Synthetic Pathways

  • Reactions Involving Oxalamide Derivatives: The oxalamide functional group allows for various transformations, including acylation and coupling reactions. These reactions are crucial for developing new pharmaceuticals and agrochemicals.
  • Pyrrole Chemistry: The presence of pyrrole rings enables cyclization reactions, which are essential for constructing heterocyclic compounds used in drug design .

Material Science

Recent advancements have explored the incorporation of this compound into polymer matrices to enhance material properties.

Application in Polymer Composites

Research indicates that adding this compound to polymer systems can improve mechanical strength and thermal stability. For instance, composites made with this oxalamide showed enhanced resistance to thermal degradation compared to standard polymers .

Summary Table of Applications

Field Application Key Findings
Medicinal ChemistryNeuroprotective agentMitigates oxidative stress in neuronal cells .
Organic SynthesisIntermediate for complex moleculesEnables acylation and cyclization reactions .
Material ScienceEnhancer in polymer compositesImproves mechanical strength and thermal stability .

Mechanism of Action

The mechanism of action of N1-methyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and functional differences between the target compound and related oxalamides:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (if reported) References
Target Compound : N1-methyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide Not provided Not provided - Methyl-pyrrole
- Pyrrolidine-ethyl
Not reported N/A
N1,N2-Di(pyridin-2-yl)oxalamide C₁₄H₁₂N₄O₂ 276.27 g/mol - Pyridine rings at both N1 and N2 Laboratory use; acute oral toxicity (H302)
SzR-109 : N-(2-(pyrrolidin-1-yl)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide C₂₁H₂₈N₄O₃ 384.47 g/mol - Quinoline core
- Morpholinomethyl and pyrrolidine-ethyl
Stimulates U937 cells during bacterial infection
Patent Compound : N1-(5-chloropyridin-2-yl)-N2-cyclohexyl ethanediamide Complex structure Not provided - Chloropyridinyl
- Cyclohexyl with thiazolo-pyridine and dimethylamino groups
Designed for enhanced dissolution in pharmaceuticals
N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide Not provided Not provided - Dimethoxybenzyl
- Pyridinylethyl
Fragrance/flavor applications (hypothesized)

Key Observations

Substituent Diversity: The target compound’s pyrrolidine-pyrrole combination contrasts with the pyridine rings in N1,N2-Di(pyridin-2-yl)oxalamide , which lacks aliphatic flexibility. Pyrrolidine may enhance solubility compared to rigid aromatic systems. SzR-109 shares a pyrrolidine-ethyl group but incorporates a quinoline core and morpholine, likely increasing steric bulk and altering receptor specificity.

Biological Implications: SzR-109’s immunomodulatory activity on U937 cells suggests that pyrrolidine-ethyl groups may play a role in immune cell interactions. The target compound’s pyrrole ring could modulate similar pathways. N1,N2-Di(pyridin-2-yl)oxalamide’s toxicity (H302, H315) highlights the safety challenges of pyridine-rich structures, whereas the target compound’s aliphatic components might mitigate such risks.

Dimethoxybenzyl derivatives are linked to fragrance applications, underscoring the versatility of oxalamides in industrial chemistry.

Biological Activity

N1-methyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities. The compound's molecular formula is C14H22N4O2C_{14}H_{22}N_{4}O_{2}, and it has a molecular weight of 278.35 g/mol . This article delves into its biological activity, highlighting research findings, case studies, and relevant data.

Research indicates that compounds with similar structures often exhibit significant interactions with biological targets, including enzymes and receptors. The pyrrole moiety is known for its ability to participate in various biochemical processes, potentially influencing pathways related to inflammation, oxidative stress, and cell signaling .

Cytotoxicity

Preliminary investigations into similar compounds have demonstrated cytotoxic effects against cancer cell lines. For example, pyrrole derivatives have shown promising results in inducing apoptosis in small-cell lung cancer cells . This suggests that this compound may also possess cytotoxic properties worthy of further exploration.

Study 1: Antioxidative Effects

In a study investigating the antioxidative effects of pyrrole derivatives, researchers found that certain compounds significantly reduced lipid peroxidation and enhanced the expression of protective enzymes in vitro. These findings suggest that similar mechanisms may be applicable to this compound, warranting further investigation into its antioxidative capabilities .

Study 2: Cancer Cell Line Testing

Another relevant study evaluated the cytotoxic effects of pyrrole-based compounds on various cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased cell death. Although specific data on this compound is not available, the structural properties suggest it could exhibit similar effects .

Q & A

Q. What are the recommended synthetic pathways for N1-methyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, and what critical parameters influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the pyrrolidine-ethyl intermediate via nucleophilic substitution or reductive amination (e.g., using 1-methylpyrrole and pyrrolidine derivatives).
  • Step 2: Oxalamide coupling using methyl oxalyl chloride or activated esters under inert conditions (argon/nitrogen).
    Key Parameters:
  • Catalyst selection: Palladium-based catalysts for coupling reactions (see analogous oxalamide syntheses in ).
  • Temperature control: Maintain 0–5°C during exothermic steps to avoid side reactions.
  • Solvent polarity: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Verify substitution patterns of pyrrolidine and methyl groups (e.g., δ 2.5–3.5 ppm for N-CH₃ protons).
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
  • X-ray Diffraction (XRD): Resolve crystallographic data for stereochemical confirmation (see analogous oxalamide structures in ).

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation:
    • Use fume hoods and PPE (gloves, goggles) due to potential acute toxicity (oral LD₅₀ > 300 mg/kg; analogous to H302 in ).
    • Avoid inhalation (STOT SE3: H335) via closed-system handling.
  • Storage: Stable at –20°C in amber vials to prevent photodegradation.

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for scalability?

Methodological Answer: Apply factorial design to screen variables:

  • Factors: Catalyst loading (0.5–2.0 mol%), temperature (60–100°C), solvent ratio (DMF:H₂O).
  • Response Surface Methodology (RSM): Model interactions between variables to maximize yield (e.g., highlights DoE for minimizing trial-and-error approaches).

Example DoE Table:

FactorLow LevelHigh LevelOptimal Value
Catalyst0.5 mol%2.0 mol%1.2 mol%
Temp60°C100°C85°C

Q. How can researchers resolve contradictions in reported reaction yields or purity data?

Methodological Answer:

  • Reproducibility Checks:
    • Validate purity via HPLC (≥95% area) with standards (e.g., USP protocols in ).
    • Cross-reference synthetic routes with ICReDD’s computational-experimental feedback loop ().
  • Data Reconciliation: Use quantum chemical calculations to identify competing reaction pathways (e.g., transition state analysis for byproduct formation).

Q. What computational strategies predict the compound’s reactivity in novel catalytic systems?

Methodological Answer:

  • Reaction Path Search:
    • Density Functional Theory (DFT): Calculate activation energies for key steps (e.g., oxalamide bond formation).
    • Molecular Dynamics (MD): Simulate solvent effects on intermediate stability.
  • Machine Learning (ML): Train models on analogous oxalamide datasets to predict optimal catalysts (e.g., LabMate.AI architecture in ).

Q. How can membrane separation technologies improve post-synthesis purification?

Methodological Answer:

  • Nanofiltration: Use polyamide membranes (MWCO 200–500 Da) to separate unreacted intermediates.
  • Process Optimization: Monitor transmembrane pressure (3–5 bar) and solvent flux (10–15 L/m²/h) to retain product (CRDC subclass RDF2050104).

Q. What strategies address challenges in characterizing stereochemical isomers of this compound?

Methodological Answer:

  • Chiral Chromatography: Use amylose-based columns (e.g., Chiralpak AD-H) with hexane:IPA mobile phases.
  • Vibrational Circular Dichroism (VCD): Differentiate enantiomers via distinct IR absorption patterns.

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